molecular formula C16H23NO2 B6020187 N-cyclohexyl-2-(3-methylphenoxy)propanamide

N-cyclohexyl-2-(3-methylphenoxy)propanamide

カタログ番号 B6020187
分子量: 261.36 g/mol
InChIキー: CQICVEGNOAVRCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-(3-methylphenoxy)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

作用機序

N-cyclohexyl-2-(3-methylphenoxy)propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the influx of calcium ions into the neuron and the induction of LTP. This compound has been shown to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have several biochemical and physiological effects. This compound has been shown to prevent the induction of LTP, which is an important mechanism for learning and memory. This compound has also been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in pain perception and addiction. In addition, this compound has been shown to protect neurons from excitotoxicity, which is a pathological process that occurs when neurons are exposed to excessive amounts of glutamate.

実験室実験の利点と制限

One of the main advantages of using N-cyclohexyl-2-(3-methylphenoxy)propanamide in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically target the NMDA receptor without affecting other ionotropic glutamate receptors. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing in experiments. In addition, this compound has been shown to have some off-target effects, such as inhibition of voltage-gated calcium channels.

将来の方向性

There are several future directions for research involving N-cyclohexyl-2-(3-methylphenoxy)propanamide. One area of research is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from excitotoxicity, which may have implications for the treatment of these diseases. Another area of research is the role of the NMDA receptor in pain perception and addiction. This compound has been shown to reduce the release of neurotransmitters involved in these processes, which may have implications for the development of new treatments for these conditions. Finally, there is a need for the development of new compounds that have a longer half-life and fewer off-target effects than this compound.

合成法

The synthesis of N-cyclohexyl-2-(3-methylphenoxy)propanamide involves the reaction of cyclohexanone with 3-methylphenol in the presence of potassium hydroxide and subsequent reaction with 2-bromo-2-methylpropionic acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

科学的研究の応用

N-cyclohexyl-2-(3-methylphenoxy)propanamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to block the NMDA receptor and prevent the induction of long-term potentiation (LTP) in the hippocampus, which is an important mechanism for learning and memory. This compound has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-cyclohexyl-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-7-6-10-15(11-12)19-13(2)16(18)17-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICVEGNOAVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。